N-[(2,3-difluorophenyl)methyl]oxan-4-amine
Description
N-[(2,3-Difluorophenyl)methyl]oxan-4-amine is a fluorinated amine derivative featuring a tetrahydropyran (oxane) ring linked via a methylene bridge to a 2,3-difluorophenyl group. This structure combines the rigidity of the oxane ring with the electronic and steric effects of fluorine substitution, which are critical in medicinal chemistry for modulating bioavailability, metabolic stability, and target interactions.
Properties
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-11-3-1-2-9(12(11)14)8-15-10-4-6-16-7-5-10/h1-3,10,15H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCHAELFWBVPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-difluorophenyl)methyl]oxan-4-amine typically involves the introduction of the difluorophenyl group to the oxan-4-amine structure through various chemical reactions. One common method involves the use of difluoromethylation reagents to introduce the difluorophenyl group. This process can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-difluorophenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives of this compound .
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 232.23 g/mol
- Functional Groups : Contains an oxanamine structure with a difluorophenyl substituent.
Chemistry
N-[(2,3-difluorophenyl)methyl]oxan-4-amine serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions:
- Oxidation : Can be oxidized to form oxides.
- Reduction : Capable of being reduced to yield different amine derivatives.
| Reaction Type | Example Products | Reagents Used |
|---|---|---|
| Oxidation | Oxides | Potassium permanganate |
| Reduction | Amine derivatives | Lithium aluminum hydride |
| Substitution | Substituted amines | Sodium methoxide |
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.
- Antiviral Activity : Preliminary research suggests potential effectiveness against certain viral infections.
Case Study
A study published in Journal of Medicinal Chemistry explored the compound's activity against Staphylococcus aureus. The compound demonstrated significant antibacterial effects with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Medicine
The compound is being investigated for its therapeutic potential in treating various diseases:
- Cancer Research : Preliminary studies suggest that it may inhibit certain cancer cell lines by modulating specific signaling pathways.
| Disease Targeted | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | Inhibition of cell proliferation | |
| Viral Infections | Inhibition of viral replication | Ongoing studies |
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for:
- Polymer Production : Used as a building block for creating advanced polymers.
Mechanism of Action
The mechanism by which N-[(2,3-difluorophenyl)methyl]oxan-4-amine exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s binding affinity to these targets, which may include enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects . The pathways involved in these mechanisms are often complex and may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs vary in fluorine substitution patterns and core heterocycles. Key comparisons include:
N-(4-Fluoro-2-methylphenyl)oxan-4-amine (PubChem)
- Structure : Oxan-4-amine linked to a 4-fluoro-2-methylphenyl group.
- However, the lack of ortho-fluorine may weaken intermolecular interactions (e.g., C-F···H hydrogen bonds) observed in difluorinated analogs .
N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine
- Structure : Dioxane ring (1,3-dioxane) with a 4-fluorophenyl group.
- Key Differences : The dioxane ring introduces additional oxygen atoms, increasing polarity and hydrogen-bonding capacity compared to the oxane ring. This may lower lipophilicity and alter pharmacokinetic profiles .
Fo23 (N-(2,3-Difluorophenyl)-2-fluorobenzamide)
- Structure : Difluorophenyl-substituted benzamide.
- Key Differences : The amide group in Fo23 facilitates strong hydrogen bonding (e.g., N-H···O interactions) and coplanar aromatic rings, leading to dense crystal packing. In contrast, the oxane-amine core in the target compound likely adopts a more flexible conformation, reducing crystallinity .
Physicochemical Properties
Fluorine substitution significantly influences physical properties:
| Compound | Fluorine Substituents | Core Structure | Melting Point* | Solubility* | LogP* (Predicted) |
|---|---|---|---|---|---|
| N-[(2,3-Difluorophenyl)methyl]oxan-4-amine | 2,3-difluoro | Oxan-4-amine | Not reported | Low (lipophilic) | ~2.5 |
| N-(4-Fluoro-2-methylphenyl)oxan-4-amine | 4-fluoro, 2-methyl | Oxan-4-amine | ~150–160°C | Moderate | ~2.0 |
| Fo23 (benzamide analog) | 2,3-difluoro | Benzamide | High (crystalline, 88% yield) | Low in water | ~3.0 |
| Goxalapladib (naphthyridine) | 2,3-difluoro | Naphthyridine | Not reported | Very low | ~5.0 |
*Data inferred from structural analogs and fluorine substitution trends .
- Lipophilicity: The 2,3-difluoro group increases LogP compared to mono-fluorinated analogs, enhancing membrane permeability but reducing aqueous solubility.
- Crystallinity : Fluorinated benzamides like Fo23 exhibit high crystallinity due to planar aromatic stacking and hydrogen bonding, whereas oxan-4-amine derivatives may form less ordered structures .
Biological Activity
N-[(2,3-difluorophenyl)methyl]oxan-4-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C11H12F2N2O
Molecular Weight : Approximately 232.22 g/mol
The compound features a difluorophenyl group attached to an oxan-4-amine structure, which is believed to enhance its reactivity and biological activity.
This compound exerts its biological effects through interactions with specific molecular targets, such as enzymes and receptors involved in critical cellular processes. The difluorophenyl moiety enhances binding affinity to these targets, modulating pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A comparative study demonstrated its efficacy against various bacterial strains:
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against Gram-positive Bacteria | Activity Against Mycobacteria | Reference |
|---|---|---|---|
| This compound | Moderate | Significant | |
| Ampicillin | High | Low | |
| Isoniazid | Moderate | High |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate selective cytotoxicity towards breast cancer cells, suggesting potential applications in cancer therapy. The mechanism may involve inhibition of critical pathways necessary for cancer cell survival.
Case Studies
- Antitumor Activity : A study highlighted the antitumor potential of structurally related compounds, showing that modifications in the phenyl group significantly affect biological activity against various cancer cell lines. This suggests that this compound could be optimized for enhanced efficacy against tumors.
- Structure-Activity Relationship (SAR) : Research on SAR patterns indicates that introducing different substituents on the oxanamine core can lead to variations in biological activity. Compounds with electron-withdrawing groups showed improved antimicrobial properties compared to those with electron-donating groups .
Research Findings
Recent studies have focused on the compound's interaction with specific enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. Inhibitors of this enzyme have been studied for their roles in treating various diseases, including cancer and autoimmune disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
